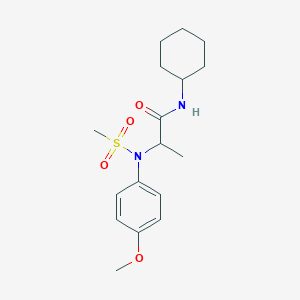![molecular formula C15H16N2O2 B4065007 ethyl 4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B4065007.png)
ethyl 4-[(4-pyridinylmethyl)amino]benzoate
Descripción general
Descripción
Ethyl 4-[(4-pyridinylmethyl)amino]benzoate, also known as EPM, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a useful tool for investigating different biological processes. In
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Supramolecular Structures
Ethyl 4-[(4-pyridinylmethyl)amino]benzoate and its derivatives exhibit intriguing hydrogen-bonded supramolecular structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate forms chains linked by N-H...O hydrogen bonds, showcasing its potential in building complex molecular assemblies (Portilla et al., 2007).
Selective Anion Precipitation
The compound has been evaluated for its selective precipitation of anions, demonstrating significant reactivity with oxyanions of Group VIB and vanadium. This property underlines its potential application in environmental remediation and selective ion removal processes (Heininger & Meloan, 1992).
Enzyme Mimics and Metallo-β-lactamases
Cadmium(II) complexes of derivatives of ethyl 4-[(4-pyridinylmethyl)amino]benzoate have been shown to mimic organophosphate pesticide degrading enzymes and metallo-β-lactamases. These complexes demonstrate phosphoesterase and β-lactamase activities, offering insights into enzymatic reaction mechanisms and potential applications in bioremediation and drug development (Daumann et al., 2012).
Asymmetric Synthesis of Alkaloids
The compound is involved in the asymmetric intramolecular Michael reaction, forming chiral building blocks for alkaloid synthesis. This process underscores its significance in the synthesis of natural products and pharmaceuticals (Hirai et al., 1992).
Fluorescent Materials and Sensing
Ethyl 4-[(4-pyridinylmethyl)amino]benzoate derivatives have been used in the construction of fluorescent platinum(II) cages with tunable emission properties. These materials not only enrich fluorescent material research but also pave the way for the development of stimuli-responsive supramolecular coordination complexes, potentially useful in sensing applications (Zhang et al., 2017).
Propiedades
IUPAC Name |
ethyl 4-(pyridin-4-ylmethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)13-3-5-14(6-4-13)17-11-12-7-9-16-10-8-12/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBMVDGKGQGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(acetylamino)phenyl]-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4064956.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4064963.png)
![2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B4064969.png)
![4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B4064975.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4064982.png)
![2-(4-methoxyphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4064990.png)
![methyl 4-[({[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4064994.png)
![ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4064995.png)
![N-[2-(dimethylamino)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide](/img/structure/B4065018.png)
![ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxylate](/img/structure/B4065019.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4065024.png)
![2-({[(3,5-dimethyl-1-adamantyl)methyl]amino}methyl)phenol hydrochloride](/img/structure/B4065032.png)
![2,6-dimethylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4065034.png)